3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde is an organic compound with the molecular formula . This compound features a benzaldehyde core substituted with a methoxy group, an ethoxy group, and a morpholine ring. Its unique structure makes it a subject of interest in various fields, including medicinal chemistry and organic synthesis.
The compound can be synthesized from commercially available starting materials such as 3-methoxy-4-hydroxybenzaldehyde and 2-chloroethylmorpholine. It is typically produced under basic conditions using potassium carbonate as a base in solvents like dimethylformamide. The synthesis process is optimized for yield and purity, often involving advanced purification techniques.
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde belongs to the class of organic compounds known as aldehydes. It is characterized by its functional groups, which include methoxy, ethoxy, and morpholine, contributing to its reactivity and potential applications.
The synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde generally involves the following steps:
The reaction conditions are crucial for optimizing yields. Typically, the reaction is carried out at elevated temperatures to facilitate the nucleophilic attack and subsequent formation of the desired product.
The molecular structure of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can be represented as follows:
This structure includes:
The compound's molecular weight is approximately 225.27 g/mol. Its structural formula allows for various chemical modifications, making it versatile in synthetic applications.
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde can undergo several chemical reactions:
For oxidation, reagents like potassium permanganate or chromium trioxide are commonly used. Reduction typically employs sodium borohydride or lithium aluminum hydride. Substitution reactions can involve alkyl halides or acyl chlorides under basic or acidic conditions.
The mechanism of action of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde largely depends on its application context. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding interactions facilitated by its morpholine ring. The aldehyde functionality may also engage in covalent bonding with nucleophilic sites on proteins or other biomolecules.
While detailed physical properties such as melting point or boiling point are not extensively documented, typical characteristics of similar compounds suggest that it may exhibit moderate solubility in organic solvents due to its polar functional groups.
The compound's reactivity is influenced by its functional groups:
3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde has several notable applications:
The synthesis of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde (CAS 6131-05-1, $C{14}H{19}NO_4$) primarily proceeds through sequential etherification and alkylation reactions. A common route involves:
Key challenges include regioselectivity at the phenolic oxygen and suppression of aldehyde side reactions. Recent advances employ in situ protection of the aldehyde group during morpholine coupling [6].
Catalytic efficiency dictates yield and scalability:
Table 1: Catalytic Systems for Morpholine-Ether Coupling
Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
TBAB | NaOH | H₂O | 25 | 96.1 | 99.9 |
Benzyltriethylammonium chloride | NaOH | H₂O | 25 | 94.8 | 99.9 |
None | K₂CO₃ | H₂O | 25 | 95.1 | 99.8 |
Data from patent examples [5]
Phase-transfer catalysts (PTCs) enable efficient alkylation in biphasic systems:
Sustainable synthesis focuses on waste reduction:
Table 2: Key Identifiers of 3-Methoxy-4-(2-morpholin-4-yl-ethoxy)-benzaldehyde
Property | Value |
---|---|
CAS Number | 6131-05-1 |
Molecular Formula | C₁₄H₁₉NO₄ |
IUPAC Name | 3-Methoxy-4-[2-(4-morpholinyl)ethoxy]benzaldehyde |
Molecular Weight | 265.31 g/mol |
SMILES | COc1cc(C=O)ccc1OCCN1CCOCC1 |
InChI Key | JKXHPYSLLHSPDF-UHFFFAOYSA-N |
Synonyms | AKOS B001525; ASISCHEM C56807; TIMTEC-BB SBB009218 |
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3